molecular formula C26H25N5O3S2 B12148714 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide

1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B12148714
M. Wt: 519.6 g/mol
InChI Key: KUNLPJPYYFQRDA-ZHZULCJRSA-N
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Description

1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide is a complex organic compound with a unique structure that combines elements of thiazolidine, pyridopyrimidine, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazolidine and pyridopyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include benzyl bromide, thioamides, and various catalysts to facilitate the formation of the thiazolidine ring and the pyridopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of strong bases or acids, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring typically yields sulfoxides or sulfones, while reduction of the carbonyl groups results in the corresponding alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery.

    Medicine: Preliminary studies may investigate its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide is unique due to its combination of thiazolidine, pyridopyrimidine, and piperidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H25N5O3S2

Molecular Weight

519.6 g/mol

IUPAC Name

1-[3-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C26H25N5O3S2/c1-16-6-5-11-30-22(16)28-23(29-12-9-18(10-13-29)21(27)32)19(24(30)33)14-20-25(34)31(26(35)36-20)15-17-7-3-2-4-8-17/h2-8,11,14,18H,9-10,12-13,15H2,1H3,(H2,27,32)/b20-14-

InChI Key

KUNLPJPYYFQRDA-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCC(CC5)C(=O)N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCC(CC5)C(=O)N

Origin of Product

United States

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